molecular formula C8H11N3O2S2 B8116172 2-(pyridin-2-yldisulfanyl)ethyl N-aminocarbamate

2-(pyridin-2-yldisulfanyl)ethyl N-aminocarbamate

Cat. No.: B8116172
M. Wt: 245.3 g/mol
InChI Key: JHBNPDLKNXPQHB-UHFFFAOYSA-N
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Description

2-(pyridin-2-yldisulfanyl)ethyl N-aminocarbamate is a chemical compound that belongs to the class of esters Esters are widely known for their pleasant aromas and are commonly found in nature, such as in fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbazic acid 2-(2-pyridylthiothio)ethyl ester typically involves the reaction of carbazic acid with 2-(2-pyridylthiothio)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a mineral acid, to facilitate the esterification process. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired ester.

Industrial Production Methods

Industrial production of carbazic acid 2-(2-pyridylthiothio)ethyl ester may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-2-yldisulfanyl)ethyl N-aminocarbamate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield carbazic acid and 2-(2-pyridylthiothio)ethanol.

    Reduction: Reduction reactions can convert the ester into corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used, depending on the desired product.

Major Products Formed

    Hydrolysis: Carbazic acid and 2-(2-pyridylthiothio)ethanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters or other derivatives.

Scientific Research Applications

2-(pyridin-2-yldisulfanyl)ethyl N-aminocarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbazic acid 2-(2-pyridylthiothio)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active components that interact with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl picolinate: Another ester with a pyridine ring, used in various chemical applications.

    2-Pyridinecarboxylic acid, ethyl ester: Similar structure but different functional groups.

Uniqueness

2-(pyridin-2-yldisulfanyl)ethyl N-aminocarbamate is unique due to its specific ester linkage and the presence of the pyridylthiothio group

Properties

IUPAC Name

2-(pyridin-2-yldisulfanyl)ethyl N-aminocarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S2/c9-11-8(12)13-5-6-14-15-7-3-1-2-4-10-7/h1-4H,5-6,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBNPDLKNXPQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCOC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Another preferred embodiment involves the formation of yet another novel bifunctional compound (FIG. 5). Chlorocarbonyl sulfenyl chloride was reacted with 2mercaptoethanol and 2-mercaptopyridine. Ammonium carbonate solution was added to form 2-(2-Pyridinyl)dithio)ethanol as a colorless oil. Carbonyldiimidazole was added and the mixture was reacted with hydrazine to form 2-[(2-pyridinyl)dithio]ethyl hydrazinecarboxylate, compound 13. This compound was reacted with adriamycin hydrochloride and TFA and then acetonitrile to form the carboxylatehydrazone derivative of ADM (compound 4, FIG. 1) having a carboxylatehydrazone bond at the C-13 position of the ADM and having a reactive pyridinyldithio moiety.
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